Tyrosinase Inhibition: (E)-3-(Furan-2-yl)prop-2-en-1-ol Derivatives Outperform Kojic Acid by 2.1-Fold
(E)-3-(Furan-2-yl)prop-2-en-1-ol derivatives demonstrate tyrosinase inhibitory activity with an IC50 of 12.4 μM, surpassing the widely used reference inhibitor kojic acid (IC50 = 25.6 μM) by a factor of 2.1-fold . This represents a significant potency advantage over the standard comparator in the same assay system.
| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.4 μM |
| Comparator Or Baseline | Kojic acid: IC50 = 25.6 μM |
| Quantified Difference | 2.1-fold lower IC50 (12.4 vs. 25.6 μM) |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This establishes a quantifiable potency benchmark against the most common positive control in tyrosinase screening, enabling researchers to select this scaffold when sub-15 μM inhibition is required.
